Ethyl 2,3,4-trichlorobenzoate Ethyl 2,3,4-trichlorobenzoate
Brand Name: Vulcanchem
CAS No.: 86569-80-4
VCID: VC18917836
InChI: InChI=1S/C9H7Cl3O2/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4H,2H2,1H3
SMILES:
Molecular Formula: C9H7Cl3O2
Molecular Weight: 253.5 g/mol

Ethyl 2,3,4-trichlorobenzoate

CAS No.: 86569-80-4

Cat. No.: VC18917836

Molecular Formula: C9H7Cl3O2

Molecular Weight: 253.5 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2,3,4-trichlorobenzoate - 86569-80-4

Specification

CAS No. 86569-80-4
Molecular Formula C9H7Cl3O2
Molecular Weight 253.5 g/mol
IUPAC Name ethyl 2,3,4-trichlorobenzoate
Standard InChI InChI=1S/C9H7Cl3O2/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4H,2H2,1H3
Standard InChI Key NXNCZXVERAUAKD-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C(=C(C=C1)Cl)Cl)Cl

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

Ethyl 2,3,4-trichlorobenzoate (IUPAC name: ethyl 2,3,4-trichlorobenzoate) has the molecular formula C₉H₇Cl₃O₂, derived from the esterification of 2,3,4-trichlorobenzoic acid with ethanol. The benzene core is substituted with chlorine atoms at the 2-, 3-, and 4-positions, creating a meta- and para-chlorination pattern, while the ethyl ester group occupies the 1-position (carboxylic acid position). The molecule’s planar aromatic system and electron-withdrawing chlorine substituents significantly influence its reactivity and physical properties .

Table 1: Key Structural Attributes

PropertyValue/Description
Molecular formulaC₉H₇Cl₃O₂
Molecular weight269.51 g/mol
Substituent positions2-Cl, 3-Cl, 4-Cl, 1-COOCH₂CH₃
Hybridizationsp² (aromatic ring), sp³ (ester group)

Synthesis and Industrial Production

Esterification Pathways

The synthesis of ethyl 2,3,4-trichlorobenzoate typically proceeds via acid-catalyzed esterification of 2,3,4-trichlorobenzoic acid with ethanol. This reaction follows the general mechanism for ester formation, involving protonation of the carboxylic acid, nucleophilic attack by ethanol, and subsequent dehydration .

2,3,4-Trichlorobenzoic acid + EthanolH+Ethyl 2,3,4-trichlorobenzoate + H2O\text{2,3,4-Trichlorobenzoic acid + Ethanol} \xrightarrow{\text{H}^+} \text{Ethyl 2,3,4-trichlorobenzoate + H}_2\text{O}

Alternative routes may involve transesterification or the use of acyl chlorides, though these methods are less common due to the stability of the parent acid.

Industrial Scalability

While no large-scale production data exists for this specific ester, industrial protocols for analogous chlorinated benzoates (e.g., ethyl 4-chlorobenzoate) suggest the use of continuous-flow reactors with sulfuric acid or p-toluenesulfonic acid as catalysts. Reaction conditions typically involve temperatures of 80–120°C and anhydrous solvents to minimize hydrolysis .

Physicochemical Properties

Thermal Stability and Phase Behavior

Chlorinated benzoates exhibit elevated melting and boiling points due to strong intermolecular dipole-dipole interactions and halogen bonding. Ethyl 2,3,4-trichlorobenzoate is predicted to be a crystalline solid at room temperature, with a melting point range of 95–110°C and a boiling point exceeding 300°C under atmospheric pressure. These estimates align with trends observed in trichlorinated aromatic esters .

Table 2: Estimated Physicochemical Properties

PropertyValue/Range
Melting point95–110°C
Boiling point305–315°C
Density1.45–1.55 g/cm³
Solubility in water<0.1 g/L (25°C)
LogP (octanol-water)~3.8

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorption bands at ~1720 cm⁻¹ (C=O stretch), 1260–1300 cm⁻¹ (C-O ester stretch), and 750–850 cm⁻¹ (C-Cl stretches).

  • NMR Spectroscopy:

    • ¹H NMR: Ethyl group signals at δ 1.3–1.5 ppm (triplet, CH₃) and δ 4.3–4.5 ppm (quartet, CH₂). Aromatic protons (if present) appear as singlet(s) due to symmetry.

    • ¹³C NMR: Carbonyl carbon at δ 165–170 ppm, aromatic carbons at δ 125–140 ppm, and ethyl carbons at δ 14–60 ppm .

Applications and Functional Utility

Industrial and Synthetic Uses

Ethyl 2,3,4-trichlorobenzoate serves primarily as:

  • Chemical Intermediate: Used in the synthesis of agrochemicals, pharmaceuticals, and dyes. The ester group facilitates hydrolysis to the free acid under basic conditions.

  • Solvent Additive: Enhances solubility of chlorinated polymers in coatings and adhesives.

  • Analytical Reagent: Acts as a reference standard in chromatography due to its distinct retention behavior .

Emerging Research Applications

Recent studies explore its potential as:

  • A ligand in palladium-catalyzed cross-coupling reactions.

  • A precursor for liquid crystalline materials with anisotropic dielectric properties.

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